molecular formula C22H23ClFNO3S B2436170 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE CAS No. 1448128-68-4

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE

Cat. No.: B2436170
CAS No.: 1448128-68-4
M. Wt: 435.94
InChI Key: FTDHMKCYSXRJLA-UHFFFAOYSA-N
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Description

“1-[3-(BENZENESULFONYL)-8-AZABICYCLO[321]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE” is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE” typically involves multiple steps, including:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the chlorofluorophenyl group: This can be done through halogenation reactions or via Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and catalysts like palladium.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
  • 3-(2-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring might confer unique chemical and biological properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-chloro-6-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFNO3S/c23-20-7-4-8-21(24)19(20)11-12-22(26)25-15-9-10-16(25)14-18(13-15)29(27,28)17-5-2-1-3-6-17/h1-8,15-16,18H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDHMKCYSXRJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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